Lipophilicity (LogP) Comparison with Linear and Unbranched N-Benzylheptan-1-amine Analogs
N-Benzyl-5-methylheptan-1-amine exhibits a calculated LogP of 4.38, which is higher than that of its unbranched analog N-benzylheptan-1-amine (LogP 4.14) [1]. The presence of the 5-methyl group increases hydrophobic surface area and reduces solvent exposure, a structural feature that can enhance membrane permeability and influence compound partitioning in biphasic systems [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 4.38350 |
| Comparator Or Baseline | N-benzylheptan-1-amine (CAS 5730-02-9): LogP 4.13750 |
| Quantified Difference | ΔLogP = +0.246 |
| Conditions | Calculated using ChemSrc fragmentation method |
Why This Matters
Higher LogP can translate to improved passive membrane diffusion, a critical factor for intracellular target engagement in cell-based assays, making this compound a more suitable candidate for applications requiring enhanced cellular permeability.
- [1] ChemSrc. N-benzyl-5-methylheptan-1-amine. LogP: 4.38350. https://m.chemsrc.com/cas/193287-81-9_617418.html View Source
- [2] Molaid. N-Benzyl-5-methylheptan-1-amine. Calculated LogP: 4.4. https://www.molaid.com/MS_3265629 View Source
